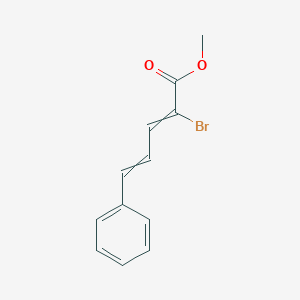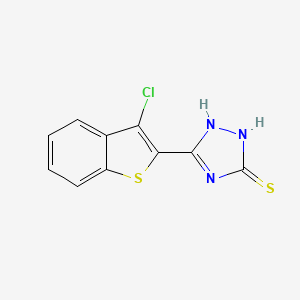![molecular formula C36H24Cl2 B12569487 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene CAS No. 168787-56-2](/img/structure/B12569487.png)
3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene: is a chemical compound known for its unique structural motif, which includes a fused cyclobutene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene typically involves a [2+2] cycloaddition reaction. One efficient method for its preparation is the visible-light-mediated catalyst-free [2+2] cycloaddition reaction. This method converts 1,4-naphthoquinones into dihydrocyclobuta[b]naphthalene derivatives under mild and clean conditions without using any photocatalysts . The reaction exhibits favorable compatibility with functional groups and provides high yields with excellent regioselectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the green and efficient synthetic methodologies developed for its preparation suggest potential scalability for industrial applications. The use of visible-light-mediated reactions under mild conditions aligns with the principles of green chemistry, making it an attractive option for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrocarbon derivatives.
Applications De Recherche Scientifique
3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene has several scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying cycloaddition reactions and ring strain effects.
Biology: Its potential biological activities are of interest for developing new pharmaceuticals and bioactive compounds.
Medicine: Research into its medicinal properties could lead to the development of novel therapeutic agents.
Industry: The compound’s chemical reactivity and stability make it suitable for various industrial applications, including materials science and catalysis.
Mécanisme D'action
The mechanism by which 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene exerts its effects involves its interaction with molecular targets and pathways. The high ring strain in the fused cyclobutene structure contributes to its chemical reactivity, enabling it to participate in diverse transformations, including ring-opening and ring-expansion reactions . These reactions can lead to the formation of complex organic molecules with potential biological and industrial applications.
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetraphenyl-1,2-ethanediol: This compound is used in free radical polymerization and as a precursor for other chemical reactions.
Dihydrocyclobuta[b]naphthalene-3,8-diones: These derivatives are synthesized using similar [2+2] cycloaddition reactions and exhibit comparable chemical properties.
Uniqueness: 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene stands out due to its specific halogenation pattern and the presence of chlorine atoms, which can influence its reactivity and potential applications. The compound’s unique structural features and high chemical reactivity make it a valuable subject for further research and development.
Propriétés
Numéro CAS |
168787-56-2 |
|---|---|
Formule moléculaire |
C36H24Cl2 |
Poids moléculaire |
527.5 g/mol |
Nom IUPAC |
3,8-dichloro-1,1,2,2-tetraphenylcyclobuta[b]naphthalene |
InChI |
InChI=1S/C36H24Cl2/c37-33-29-23-13-14-24-30(29)34(38)32-31(33)35(25-15-5-1-6-16-25,26-17-7-2-8-18-26)36(32,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H |
Clé InChI |
RFUZOUZSCMNNIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C4C(=C3C2(C5=CC=CC=C5)C6=CC=CC=C6)Cl)Cl)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



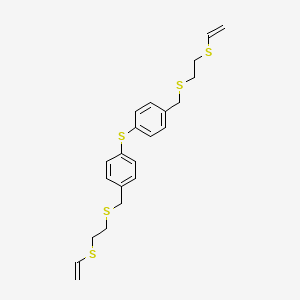
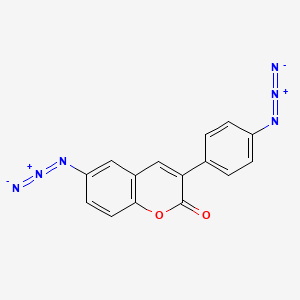
![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)
![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline](/img/structure/B12569430.png)
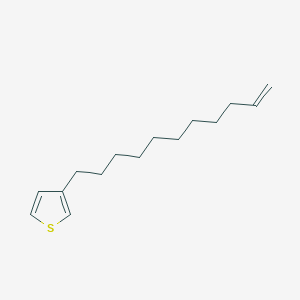
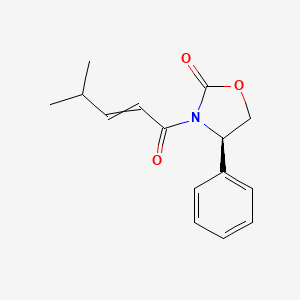
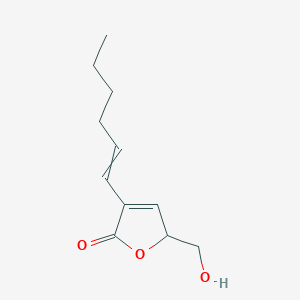
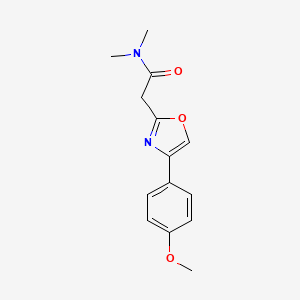

![2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan](/img/structure/B12569453.png)
![2-Bromo-6-[tri(propan-2-yl)silyl]pyridine](/img/structure/B12569468.png)
